molecular formula C19H23ClN2O B133528 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol CAS No. 1391053-56-7

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol

Cat. No.: B133528
CAS No.: 1391053-56-7
M. Wt: 330.8 g/mol
InChI Key: XGASXXNYJHWVQX-UHFFFAOYSA-N
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Description

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol is a chemical compound known for its significant role in the pharmaceutical industry. It is a derivative of piperazine and is structurally related to cetirizine, a well-known antihistamine. This compound is characterized by the presence of a chlorophenyl group and a phenylmethyl group attached to a piperazine ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of antihistamines and other therapeutic agents.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in the treatment of allergic conditions .

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGASXXNYJHWVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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